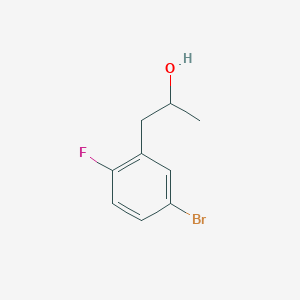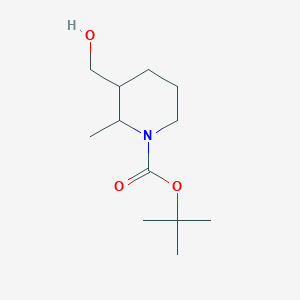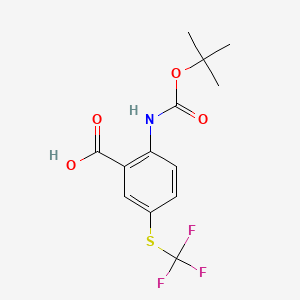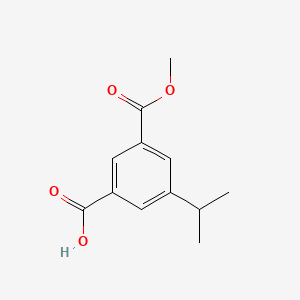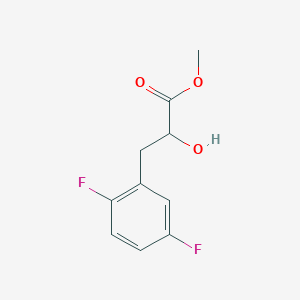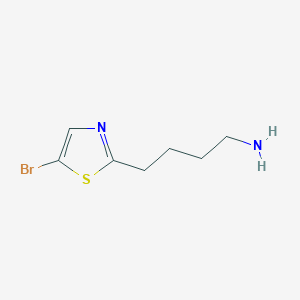
4-(5-Bromothiazol-2-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromothiazol-2-yl)butan-1-amine is a halogenated thiazole compound with the molecular formula C7H11BrN2S and a molecular weight of 235.14 g/mol . This compound is characterized by the presence of a bromine atom attached to the thiazole ring, which is further connected to a butan-1-amine chain. The unique structure of this compound makes it a valuable tool in various scientific research and industrial applications.
Métodos De Preparación
The synthesis of 4-(5-Bromothiazol-2-yl)butan-1-amine typically involves the reaction of 5-bromothiazole with butan-1-amine under specific conditions. One common method involves the use of a Schiff base ligand, which is synthesized using salicylaldehyde and 5-(4-bromophenyl)thiazol-2-amine . The reaction conditions often include traditional and microwave-assisted procedures to enhance efficiency and yield. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
4-(5-Bromothiazol-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Condensation: This compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Aplicaciones Científicas De Investigación
4-(5-Bromothiazol-2-yl)butan-1-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(5-Bromothiazol-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom in the thiazole ring plays a crucial role in its biological activity, allowing it to bind to bacterial enzymes and inhibit their function. This inhibition disrupts essential cellular processes, leading to the death of bacterial cells .
Comparación Con Compuestos Similares
4-(5-Bromothiazol-2-yl)butan-1-amine can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
5-Bromothiazole: A precursor in the synthesis of various thiazole-based compounds.
Thiazole-4-carboxylate Schiff bases: These compounds exhibit significant antibacterial and antifungal potential.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the thiazole ring and the butan-1-amine chain, making it a versatile compound for diverse applications.
Propiedades
Fórmula molecular |
C7H11BrN2S |
|---|---|
Peso molecular |
235.15 g/mol |
Nombre IUPAC |
4-(5-bromo-1,3-thiazol-2-yl)butan-1-amine |
InChI |
InChI=1S/C7H11BrN2S/c8-6-5-10-7(11-6)3-1-2-4-9/h5H,1-4,9H2 |
Clave InChI |
MOKXRBPWYGSVOM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)CCCCN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


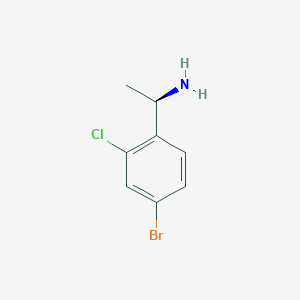
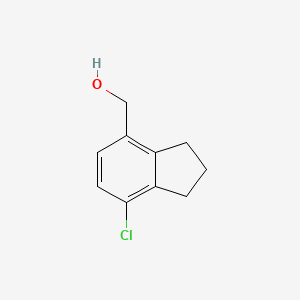
![tert-butylN-[2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13558047.png)
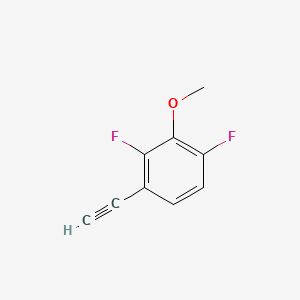
![N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13558057.png)
![1-[3-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13558060.png)
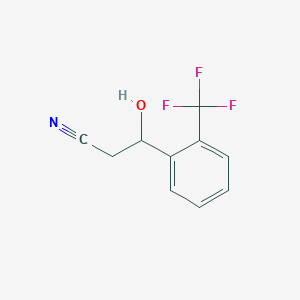
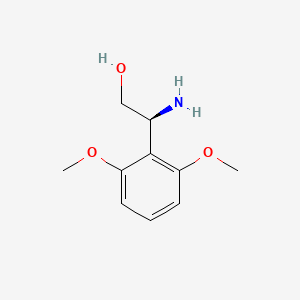
![4-[(2,3,6-Trifluorophenyl)methoxy]benzoicacid](/img/structure/B13558086.png)
